
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
Overview
Description
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic compound with the molecular formula C8H11N3O. It is a derivative of quinazoline, featuring an amino group at the 2-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxycarbonylcyclohexanone with guanidine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired quinazolinone structure .
Industrial Production Methods
the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-amino-5,6,7,8-tetrahydroquinazolin-4-one.
Reduction: Formation of 2-amino-5,6,7,8-tetrahydroquinazoline.
Substitution: Formation of various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 2-amino-5,6,7,8-tetrahydroquinazolin-4-ol exhibits antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a therapeutic agent in treating infections. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, research published in peer-reviewed journals has highlighted its potential in targeting specific cancer pathways .
Insecticidal Properties
One significant application of this compound is in the field of agriculture as an insecticide. A patent (US5536725A) describes the use of substituted forms of this compound to control insect pests in agricultural crops. The compound's mechanism involves disrupting the normal physiological processes in insects, leading to their mortality .
Herbicidal Activity
In addition to its insecticidal properties, there is ongoing research into its herbicidal effects. Compounds related to this compound have shown promise in inhibiting weed growth without adversely affecting crop yield .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it has been found to inhibit certain enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This inhibition can lead to potential therapeutic applications in managing these conditions .
Research Reagent
In biochemical laboratories, this compound serves as a reagent for synthesizing other chemical compounds and studying biochemical pathways due to its structural properties and reactivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides in bacteria. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydroquinazolin-4-one
- 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline
- 2-Amino-4-phenylthiazole-5-carbohydrazide
Uniqueness
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position and amino group at the 2-position make it a versatile intermediate for further chemical modifications and potential therapeutic applications .
Biological Activity
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 166.19 g/mol. The compound features a tetrahydroquinazoline core which is pivotal for its biological properties.
Target Interactions
The primary mechanism of action involves the interaction of this compound with various enzymes and receptors. Notably:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. The compound acts as an inhibitor by binding to the active site of DHFR, thus preventing the conversion of dihydrofolate to tetrahydrofolate .
- Guanine Residue in tRNA : The compound can replace guanine residues in tRNAs with 7-aminomethyl-7-deazaguanine, affecting protein synthesis .
Biochemical Pathways
The compound influences several biochemical pathways:
- Protein Synthesis : By altering tRNA structure, it impacts translation processes.
- Cell Signaling : It modulates cell signaling pathways that are essential for cellular metabolism and function .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Induction of Apoptosis : The compound activates caspases in cancer cells, leading to programmed cell death .
- Tumor Growth Inhibition : In animal models, lower doses effectively inhibit tumor growth without causing significant toxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies indicate that it shows potential against various bacterial strains. For instance, it has been reported to exhibit complete inhibition of bacterial growth at concentrations as low as 128 µg/mL .
- Antifungal and Antiviral Activities : The compound's structural features suggest it may also possess antifungal and antiviral properties .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol?
Methodological Answer: Two primary methods are widely used:
- Mannich Reaction : Reacting 5,6,7,8-tetrahydroquinazolin-4-one with formaldehyde and methylamine in ethanol under reflux (70–80°C) yields the target compound with >85% purity after recrystallization .
- α-Aminoamidine Cyclization : Treating α-aminoamidines with bis-benzylidene cyclohexanones at room temperature in dichloromethane produces the compound in 72–90% yields, with minimal byproducts .
Table 1 : Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Mannich Reaction | 85–92 | >85 | Formaldehyde, EtOH |
α-Aminoamidine Cyclization | 72–90 | >90 | Bis-benzylidene derivatives |
Q. How is the structural identity of this compound validated?
Methodological Answer:
- X-ray Crystallography : Resolves the tetrahydroquinazoline core, confirming bond angles and stereochemistry (e.g., C–N bond lengths: 1.34–1.38 Å) .
- Spectroscopy :
- ¹H-NMR : Peaks at δ 2.5–3.0 ppm (methylene protons) and δ 6.8–7.2 ppm (aromatic NH₂) .
- IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Methodological Answer:
- Bifunctional Squaramide Catalysis : A squaramide catalyst (e.g., (R,R)-diaryl derivative) enables asymmetric Michael addition-cyclization between cyclohexane-1,3-dione and benzylidene malononitrile. Optimize solvent (toluene, 0°C) and catalyst loading (5 mol%) to achieve up to 99% yield and 83% enantiomeric excess (ee) .
- Key Variables :
Q. How do computational models predict bioactivity, and how reliable are they?
Methodological Answer:
- PASS Program : Predicts antiprotozoal activity (Pa = probability of activity) based on structural similarity to known bioactive compounds. For example, derivatives with 4-NO₂ substituents show Pa = 0.705 for trichomonacidal activity, but experimental IC₅₀ values may contradict predictions due to assay conditions (e.g., serum protein binding) .
Table 2 : Predicted vs. Experimental Activity (Trichomonas vaginalis)
Derivative Substituent | Pa Value | Experimental IC₅₀ (µM) |
---|---|---|
4-NO₂ | 0.705 | 12.3 |
3-CF₃ | 0.497 | 8.7 |
Q. How can conflicting data on enzyme inhibition be resolved?
Methodological Answer:
- Case Study : Discrepancies in β-glucosidase inhibition (IC₅₀ ranging from 1.2–45 µM) arise from assay protocols:
- Fluorogenic vs. Colorimetric Assays : Fluorogenic substrates (e.g., 4-MU-glucoside) detect activity at lower concentrations due to higher sensitivity .
- Enzyme Source : Recombinant human β-glucosidase vs. fungal isoforms exhibit varying binding affinities .
- Validation : Cross-validate using isothermal titration calorimetry (ITC) to measure binding constants directly .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve yield (90–95%) by precise control of temperature and mixing .
- Catalyst Immobilization : Silica-supported Lewis acids (e.g., ZnCl₂/SiO₂) enable recyclability (5 cycles, <5% yield loss) and reduce metal contamination .
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGVXCHGASIZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370686 | |
Record name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33081-07-1 | |
Record name | 2-Amino-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33081-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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